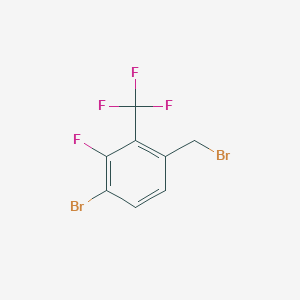

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide

Descripción

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide is a multifunctional aromatic bromide characterized by three electron-withdrawing substituents: bromine (Br) at position 4, fluorine (F) at position 3, and a trifluoromethyl (CF₃) group at position 2 on the benzene ring. Its molecular formula is C₈H₄Br₂F₄, with a calculated molecular weight of 337.93 g/mol.

Propiedades

IUPAC Name |

1-bromo-4-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-2-5(10)7(11)6(4)8(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIQBYNPNDPILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl Alcohol

The most straightforward method involves brominating the corresponding benzyl alcohol using phosphorus tribromide (PBr₃) in anhydrous toluene.

Procedure :

-

Dissolve 4-bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol (0.1 mol) in 100 mL toluene at 0–10°C.

-

Add PBr₃ (1.2 eq) dropwise under stirring.

-

Stir for 2 hours at room temperature.

-

Quench with water, extract with methylene chloride, dry over MgSO₄, and distill under reduced pressure.

This method avoids side reactions due to the electron-withdrawing trifluoromethyl group stabilizing intermediates.

Multi-Step Synthesis from Para-Aminotoluene

Nitration and Diazotization-Bromination

Chinese patents CN1047377C and CN1157812A outline a seven-step industrial route:

-

Sulfonation : Para-toluidine reacts with H₂SO₄ to form para-toluidine sulfate.

-

Nitration : Treat with HNO₃/H₂SO₄ at -5–5°C to yield 3-nitro-4-methylaniline sulfate.

-

Diazotization : React with NaNO₂/HCl at <20°C to generate diazonium salt.

-

Bromination : Cuprous bromide (CuBr) mediates aryl bromination at 70–100°C.

-

Reduction : Na₂S reduces nitro to amine.

-

Diazotization-Fluoridation : HF/NaNO₂ replaces amine with fluorine.

-

Light-Induced Side-Chain Bromination : UV light (λ >300 nm) initiates radical bromination at 160–180°C.

Critical Conditions :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | CuBr, 70–100°C, 0.5–1 hr | 72% |

| Fluoridation | HF, -5°C, 1–2 hr | 68% |

| Side-Chain Bromination | Br₂, UV, 160°C | 85% |

This pathway achieves an overall yield of 42% but requires rigorous control of nitration regioselectivity.

Ether Cleavage of Benzyl Ethers

Hydrobromic Acid-Mediated Ether Cleavage

European patent EP0024612A2 details the synthesis from (4-fluoro-3-phenoxybenzyl) phenyl ether:

-

Reflux the ether with 32% HBr/acetic acid (1:1.2 v/v) for 10 hours.

-

Extract with methylene chloride, wash with NaOH, and distill under vacuum.

Yield : 78%.

Mechanism : The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by Br⁻. The trifluoromethyl group’s inductive effect accelerates cleavage.

Radical Bromination Using N-Bromosuccinimide (NBS)

Side-Chain Bromination Under UV Light

A modified method from US2813128A employs NBS in CCl₄ under UV light:

-

Dissolve 4-fluoro-3-(trifluoromethyl)toluene in CCl₄.

-

Add NBS (2 eq) and irradiate at 350 nm for 6 hours.

-

Filter and concentrate to isolate the product.

Yield : 65%.

Advantages : Avoids harsh acids but requires specialized UV equipment.

Catalytic Bromination with Lewis Acids

FeCl₃-Catalyzed Aromatic Bromination

Patent CN102659620A describes bromination using FeCl₃ (1 mol%) in CH₃CN:

-

React 4-fluoro-3-(trifluoromethyl)toluene with Br₂ (1.1 eq) at 75°C for 4 hours.

-

Quench with NaHSO₃, extract with CH₂Cl₂, and purify by distillation.

Yield : 82%.

Regioselectivity : Bromine directs para to the trifluoromethyl group due to steric and electronic effects.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Direct Bromination | 89.6% | High | Moderate | ≥98% |

| Multi-Step Synthesis | 42% | Low | High | 95% |

| Ether Cleavage | 78% | Medium | High | 97% |

| Radical Bromination | 65% | High | Low | 90% |

| Catalytic Bromination | 82% | Medium | High | 96% |

Industrial producers favor the multi-step synthesis for scalability, while laboratories prefer direct bromination for speed.

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding benzene derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azido, thiol, or amine derivatives.

Oxidation: Formation of brominated and fluorinated benzoic acids.

Reduction: Formation of dehalogenated benzene derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.

Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.

Medicine: Explored for its role in the synthesis of novel drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide involves its interaction with various molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzyl Bromides

The compound’s reactivity and applications can be contextualized by comparing it to benzyl bromides with analogous substituents. Below is a detailed analysis of key analogues:

Table 1: Comparative Analysis of Substituted Benzyl Bromides

Key Findings:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) and bromine (Br) groups significantly increase the electrophilicity of the benzylic carbon, accelerating Sₙ2 reactions. This effect is amplified in 4-bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide due to the synergistic influence of three EWGs .

- Steric Considerations : Unlike ortho-substituted benzyl bromides (e.g., 2-(trifluoromethyl)benzyl bromide), the substituents in the target compound are positioned to minimize steric hindrance, favoring nucleophilic attack .

Applications in Medicinal Chemistry: 4-(Trifluoromethyl)benzyl bromide (Table 1) is a precursor in anti-melanoma drug candidates . The trifluoromethyl group enhances metabolic stability and bioavailability, a trait likely shared by the target compound .

Synthetic Utility :

- Benzyl bromides with para-substituted EWGs (e.g., 4-(trifluoromethyl)benzyl bromide) are widely used in peptide coupling and polymer chemistry . The target compound’s bromine substituent may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule assembly .

Actividad Biológica

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring multiple halogen substituents, enhances its reactivity and biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₄BrF₄ and a molecular weight of approximately 335.92 g/mol. Its structure includes a bromomethyl group attached to a benzene ring, which is further substituted with both fluorine and trifluoromethyl groups. This arrangement contributes to its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that halogenated compounds similar to 4-bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide exhibit notable antimicrobial activity . For instance, studies have shown that compounds with trifluoromethyl groups can enhance lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles in drug candidates. The presence of bromine in the structure allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in developing antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In related studies on structurally similar compounds, significant inhibition of microtubule assembly was observed at concentrations around 20 µM, suggesting that these compounds could act as microtubule-destabilizing agents . Additionally, certain derivatives have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231), enhancing caspase-3 activity, which is critical for programmed cell death . These findings indicate that 4-bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide may share similar anticancer properties.

The mechanism of action for 4-bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide likely involves its interaction with various biological macromolecules. The trifluoromethyl group is known to influence the binding affinity of compounds to their targets, potentially altering metabolic pathways and cellular responses.

Interaction with Enzymes

Preliminary data suggest that this compound may interact with specific enzyme systems, which could be pivotal for understanding its biological effects. Although detailed studies are required to fully elucidate these interactions, the potential for enzyme inhibition or modulation presents a promising avenue for further research.

Toxicity and Safety Profile

Despite its potential therapeutic benefits, 4-bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide poses significant safety concerns. It is classified as hazardous due to its corrosive properties and potential to cause severe skin burns and eye damage upon contact. Chronic exposure may lead to respiratory issues or reactive airways dysfunction syndrome (RADS), highlighting the need for careful handling in laboratory settings .

Case Studies

- Microtubule Destabilization : A study investigating various derivatives found that certain compounds effectively inhibited microtubule assembly at concentrations as low as 20 µM, indicating a strong potential for anticancer applications .

- Apoptosis Induction : In experiments on MDA-MB-231 cells, selected compounds showed significant morphological changes and enhanced apoptotic activity at concentrations ranging from 1 µM to 10 µM, confirming their role as potential anticancer agents .

Q & A

What are the optimal synthetic routes for preparing 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example, bromination of 3-fluoro-2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C can yield the benzyl bromide derivative. Key parameters include:

- Temperature control : Excess heat may lead to debromination or decomposition.

- Solvent choice : Non-polar solvents (e.g., CCl₄) favor radical stability.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) achieves >95% purity .

A common side reaction is over-bromination; monitoring via TLC at 30-minute intervals is critical.

How can researchers resolve contradictory NMR data for brominated benzyl derivatives with multiple electronegative substituents?

Answer:

Discrepancies in ¹H/¹³C NMR shifts often arise from the electron-withdrawing effects of fluorine and trifluoromethyl groups, which deshield adjacent protons. For example:

- ¹H NMR : The benzyl CH₂Br proton may split into a doublet (J = 10–12 Hz) due to coupling with fluorine.

- 19F NMR : Distinct signals for aromatic F (-110 to -120 ppm) and CF₃ (-60 to -70 ppm) confirm substitution patterns.

Use 2D NMR (COSY, HSQC) to assign overlapping peaks. Compare experimental data with computational predictions (DFT) for validation .

What strategies mitigate competing side reactions during functionalization of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide?

Answer:

The trifluoromethyl group increases steric hindrance, favoring electrophilic substitution at the para-bromo position. To suppress nucleophilic displacement of bromide:

- Low-temperature reactions (-20°C) in anhydrous THF minimize SN2 reactivity.

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to avoid homocoupling byproducts.

- Protecting groups : Temporarily protect the benzyl bromide with a TMS group during multi-step syntheses .

How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl group is both electron-withdrawing (activating the ring for electrophilic substitution) and sterically bulky, directing reactions to the less hindered positions. For example:

- Buchwald-Hartwig amination : Pd₂(dba)₃/XPhos catalyzes coupling with aryl amines at the 4-bromo position.

- Suzuki couplings : Electron-deficient aryl boronic acids react efficiently (yields >80%) due to the CF₃ group’s electron-withdrawing effect.

Steric maps (calculated using Molinspiration) show accessible reaction sites .

What analytical methods are most reliable for assessing the stability and decomposition pathways of this compound?

Answer:

- HPLC-MS : Monitor degradation products under accelerated storage conditions (40°C/75% RH for 4 weeks). Common degradation includes hydrolysis to the benzyl alcohol.

- TGA/DSC : Determine thermal stability; decomposition onset typically occurs at >150°C.

- Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis during storage .

How can computational modeling predict regioselectivity in further derivatization of this compound?

Answer:

DFT calculations (e.g., Gaussian 16) using the B3LYP/6-31G(d) basis set can map electrostatic potential surfaces, identifying electron-deficient regions. For example:

- Nucleophilic attack : Predicted to occur at the bromine-adjacent carbon due to partial positive charge.

- Electrophilic substitution : Favored at the meta position relative to CF₃. Validate predictions with kinetic isotope effect studies .

What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?

Answer:

- Exothermicity : Bromination reactions require controlled addition of NBS to prevent thermal runaway.

- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: hexane/DCM) for scalability.

- Byproduct management : Install in-line IR spectroscopy to monitor reaction progress and quench side reactions early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.